Product packaging for 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile(Cat. No.:CAS No. 855222-19-4)

4-Hydroxy-2-(4-methoxyphenyl)butanenitrile

Cat. No.: B1395192
CAS No.: 855222-19-4
M. Wt: 191.23 g/mol
InChI Key: WXFNCKHGVOJPLP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(4-methoxyphenyl)butanenitrile is a high-value chemical building block with the CAS Number 855222-19-4 and a molecular formula of C 11 H 13 NO 2 , corresponding to a molecular weight of 191.23 g/mol . This compound is characterized by a nitrile group and a hydroxybutanenitrile chain attached to a methoxyphenyl ring, as represented by the SMILES code N#CC(C1=CC=C(OC)C=C1)CCO . It is supplied with a typical purity of not less than 98%, ensuring consistency and reliability for demanding research applications . As an organic building block, this compound is primarily employed in synthetic chemistry and pharmaceutical research. Its distinct structure, featuring both a polar nitrile group and a hydroxyl group, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize it in the exploration of novel chemical entities and the development of potential pharmacologically active compounds . The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C to maintain stability . According to GHS hazard statements, it carries the warning signal word and is classified under H302, indicating it is harmful if swallowed . Please Note: This product is sold for Research and Development Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and employ all appropriate personal protective equipment before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1395192 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile CAS No. 855222-19-4

Properties

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11-4-2-9(3-5-11)10(8-12)6-7-13/h2-5,10,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNCKHGVOJPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697155
Record name 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855222-19-4
Record name 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by a subsequent reduction step to introduce the hydroxyl group. The reaction conditions typically include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(4-methoxyphenyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-hydroxy-2-(4-methoxyphenyl)butanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-(4-methoxyphenyl)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2-(4-Methoxyphenyl)butanenitrile
  • Molecular Formula: C₁₁H₁₃NO
  • Molecular Weight : 175.23 g/mol
  • Key Difference : Lacks the hydroxyl group at position 3.
  • Impact : Reduced polarity (LogP = 2.71) and hydrogen-bonding capacity compared to the target compound. Likely lower solubility in polar solvents .
2-Amino-2-(4-hydroxyphenyl)butanenitrile
  • Molecular Formula : C₁₀H₁₂N₂O
  • Molecular Weight : 176.22 g/mol
  • Key Difference: Replaces the hydroxyl group with an amino (-NH₂) group.
  • Impact: Increased basicity (amino group pKa ~9–10) and altered reactivity, enabling participation in nucleophilic substitutions or condensation reactions .
4-(4-Methoxyphenyl)-4-oxo-2-phenylbutanenitrile
  • Molecular Formula: C₁₇H₁₃NO₂
  • Molecular Weight : 263.29 g/mol
  • Key Difference : Contains a ketone (4-oxo) group and a second aryl (phenyl) substituent.
  • The dual aryl groups may improve π-π stacking in crystal structures .

Substituent and Backbone Modifications

(4-Methoxyphenyl)acetonitrile
  • Molecular Formula: C₉H₉NO
  • Molecular Weight : 147.17 g/mol
  • Key Difference : Simplified structure with a shorter chain (acetonitrile backbone).
  • Impact : Reduced steric hindrance and higher volatility (lower boiling point) compared to the target compound. Common as a precursor in heterocyclic synthesis .
4-(1,3-Dioxoisoindolin-2-yl)-4-((4-methoxyphenyl)thio)butanenitrile
  • Molecular Formula : C₁₉H₁₅N₃O₂S
  • Molecular Weight : 373.41 g/mol
  • Key Difference : Incorporates a thioether (-S-) and phthalimide moiety.
  • The phthalimide group may enhance photostability .

Physicochemical and Reactivity Comparison

Compound Molecular Weight Key Functional Groups LogP Boiling Point (°C) Reactivity Highlights
This compound 191.23 -OH, -CN, 4-MeO-Ph 1.68 369.3 Hydroxyl enables esterification; nitrile for cyanation .
2-(4-Methoxyphenyl)butanenitrile 175.23 -CN, 4-MeO-Ph 2.71 Not reported Simpler structure for nucleophilic additions .
2-Amino-2-(4-hydroxyphenyl)butanenitrile 176.22 -NH₂, -CN, 4-OH-Ph ~1.5* Not reported Amino group facilitates Schiff base formation .
4-(4-Methoxyphenyl)-4-oxo-2-phenylbutanenitrile 263.29 -CN, 4-MeO-Ph, 4-oxo, Ph ~2.5* Not reported Ketone enables aldol condensations .

*Estimated based on functional group contributions.

Biological Activity

4-Hydroxy-2-(4-methoxyphenyl)butanenitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 855222-19-4
  • Molecular Formula : C12H15NO2

The compound features a hydroxyl group, a methoxy group, and a nitrile functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways related to proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration.
  • Interaction with Estrogen Receptors (ERs) : Similar compounds have been characterized for their ability to bind to ERs, influencing breast cancer cell proliferation .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines, including breast cancer cells. For example, compounds derived from similar scaffolds have demonstrated significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis .
    • A notable study highlighted the compound's ability to induce apoptosis in cancer cells while inhibiting migration and invasion.
  • Antimicrobial Properties :
    • Preliminary investigations suggest potential antimicrobial activity, although further studies are required to elucidate its efficacy against specific pathogens.
  • Neuroprotective Effects :
    • Some derivatives have been identified as selective negative allosteric modulators for GluN2B receptors, indicating possible applications in neuroprotection and treatment of neurodegenerative diseases.

Case Studies and Experimental Data

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited FGFRs.
Estrogen Receptor InteractionCompounds showed binding affinity to ERs, affecting estrogen-mediated effects.
Neuroprotective PotentialIdentified as a modulator for GluN2B receptors.

Pharmacokinetics

The pharmacokinetics of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties due to its low molecular weight. This could significantly impact its bioavailability and therapeutic efficacy.

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structure of 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile?

To confirm structural integrity and purity, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the methoxyphenyl and nitrile groups. Cross-reference with published spectra of structurally similar compounds (e.g., 2-(4-methoxyphenyl)-4-oxo-4-phenyl-butanenitrile in ).
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reference standards for related benzophenone derivatives (e.g., impurity analysis in ).
  • X-ray Crystallography : For crystalline derivatives, compare unit cell parameters and bond angles with resolved structures (e.g., dinaphtho[1,3,2]dioxaphosphepin derivatives in ).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., as applied to nitrophenyl derivatives in ).

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Contradictions often arise from tautomerism, solvent effects, or impurities. Methodological steps include:

  • Solvent Screening : Record NMR in deuterated DMSO, CDCl3_3, and D2_2O to assess solvent-induced shifts.
  • Cross-Validation : Compare IR carbonyl stretches (1650–1750 cm1^{-1}) with computational simulations (e.g., density functional theory).
  • Isolation of By-Products : Use preparative TLC or column chromatography to isolate minor components (e.g., impurities in ) and characterize them via MS/MS.
  • Dynamic NMR : Detect slow-exchange processes (e.g., keto-enol tautomerism) by variable-temperature NMR (referenced in for similar oxo-butanenitriles).

Basic: What synthetic routes are reported for this compound?

Key methods include:

  • Nitrile Alkylation : React 4-methoxyphenylacetonitrile with epoxides or haloalcohols under basic conditions (analogous to ’s fluorophenylbutanenitrile synthesis).
  • Knoevenagel Condensation : Condense 4-methoxybenzaldehyde with cyanoacetic acid derivatives (similar to ’s nitrophenylbutanone synthesis).
  • Hydroxylation : Oxidize 2-(4-methoxyphenyl)butenenitrile using catalytic OsO4_4 or Sharpless conditions (refer to ’s hydroxylation of nitro derivatives).

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like nitrile hydrolysis (observed in ’s safety data for hydroxybutyronitrile derivatives).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity (as applied in ’s crystal structure study).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., carbonyl intermediates in ).
  • Design of Experiments (DoE) : Apply factorial design to optimize solvent polarity, stoichiometry, and reaction time (methodology referenced in ’s research chemistry curriculum).

Basic: What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors (per ’s GHS guidelines).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons (refer to ’s safety protocols for methoxyphenyl benzoates).
  • Spill Management : Neutralize spills with activated charcoal or vermiculite (as per ’s environmental precautions).

Advanced: How can computational modeling predict the compound’s reactivity in drug design?

  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes in ’s medicinal chemistry applications) using AutoDock or Schrödinger Suite.
  • QM/MM Calculations : Model transition states for nitrile hydrolysis or hydroxyl group participation (e.g., similar to ’s environmental degradation pathways).
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, toxicity, and metabolic stability (methodology aligned with ’s RIFM safety evaluation criteria).

Basic: What are the compound’s key applications in materials science?

  • Coordination Polymers : Act as a ligand for transition metals (e.g., Cu or Zn) to form porous frameworks (analogous to ’s COF synthesis).
  • Electronic Materials : Study charge-transfer properties in thin films via cyclic voltammetry (as applied to fluorophenyl derivatives in ).

Advanced: How do steric and electronic effects influence its reactivity in cross-coupling reactions?

  • Steric Maps : Generate using molecular modeling software to assess accessibility of the nitrile group (e.g., hindered coupling in ’s phosphino-propanenitrile synthesis).
  • Hammett Analysis : Correlate substituent effects (methoxy vs. nitro groups) on reaction rates (referenced in ’s nitrophenyl derivatives).
  • Catalytic Systems : Screen Pd, Ni, or Cu catalysts to enhance coupling efficiency (methodology from ’s arylbutanenitrile studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-(4-methoxyphenyl)butanenitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-(4-methoxyphenyl)butanenitrile

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